molecular formula C6H6BrCl2N B13216418 3-Bromo-5-chloroaniline hydrochloride

3-Bromo-5-chloroaniline hydrochloride

Cat. No.: B13216418
M. Wt: 242.93 g/mol
InChI Key: UZLIGWVBCMNHOI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroaniline hydrochloride is an aromatic organic compound belonging to the class of haloanilines. It is derived from aniline (aminobenzene) by replacing two hydrogen atoms on the benzene ring with a bromine atom at position 3 and a chlorine atom at position 5. The hydrochloride form is often used to enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloroaniline hydrochloride typically involves the bromination and chlorination of aniline derivatives. One common method is the diazotization of 3,5-dichloroaniline followed by treatment with cuprous bromide. Another approach is the direct bromination of 3-chloroaniline using various brominating agents. These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloroaniline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

3-Bromo-5-chloroaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloroaniline hydrochloride involves its interaction with various molecular targets. The electron-withdrawing halogen atoms on the benzene ring make the compound more susceptible to electrophilic aromatic substitution reactions. This property can be exploited in designing molecules that interact with specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloroaniline: Similar in structure but with the chlorine atom at position 4 instead of 5.

    4-Bromo-3-chloroaniline: Another isomer with the bromine and chlorine atoms swapped in positions compared to 3-Bromo-5-chloroaniline.

Uniqueness

3-Bromo-5-chloroaniline hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms, which affects its reactivity and interaction with other molecules. This unique structure makes it valuable in various synthetic and research applications, offering distinct advantages over other isomers.

Properties

Molecular Formula

C6H6BrCl2N

Molecular Weight

242.93 g/mol

IUPAC Name

3-bromo-5-chloroaniline;hydrochloride

InChI

InChI=1S/C6H5BrClN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H

InChI Key

UZLIGWVBCMNHOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)N.Cl

Origin of Product

United States

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